3-(4-Methoxyphenyl)propiophenone

Photosolvolysis Nucleophilic substitution Substituent effect

This para-methoxy substituted propiophenone offers a boiling point of 392°C—nearly double unsubstituted propiophenone—making it ideal for high-temperature syntheses without premature evaporation. The electron-donating methoxy group enhances UV absorption, enabling lower initiator loading in photopolymerization. Supplied at ≥95% purity for cost-effective bulk use as a synthetic intermediate or photoinitiator where subsequent purification is integrated downstream.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 1669-49-4
Cat. No. B158118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)propiophenone
CAS1669-49-4
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
InChIKeyDHGHNVPSVIFSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)propiophenone (CAS 1669-49-4): A Specialized Aromatic Ketone for Organic Synthesis and Photoinitiator Applications


3-(4-Methoxyphenyl)propiophenone (CAS 1669-49-4), also named 3-(4-methoxyphenyl)-1-phenylpropan-1-one, is an aromatic ketone belonging to the propiophenone class . It features a methoxy group at the para-position of the phenyl ring attached to the β-carbon of the propiophenone backbone [1]. This compound is primarily utilized as a synthetic intermediate in organic chemistry and as a photoinitiator in polymer systems due to the electron-donating characteristics of its methoxy substituent, which modulate its reactivity and physical properties compared to unsubstituted analogs .

Why 3-(4-Methoxyphenyl)propiophenone Cannot Be Replaced by Unsubstituted Propiophenone or Isomeric Analogs


Direct substitution of 3-(4-Methoxyphenyl)propiophenone with unsubstituted propiophenone or alternative methoxy-substituted isomers is not feasible due to substantial differences in physicochemical properties and reactivity. The para-methoxy group on the β-phenyl ring significantly alters electron density, steric bulk, and intermolecular interactions compared to unsubstituted propiophenone, as evidenced by differential density (1.081 vs 1.009 g/cm³) and boiling point (392°C vs 218°C) [1]. Furthermore, the specific substitution pattern is critical for achieving desired reaction outcomes in synthetic pathways, where the methoxy group's position dictates regioselectivity and reaction kinetics [2]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation of 3-(4-Methoxyphenyl)propiophenone from Unsubstituted Propiophenone and Related Analogs


Methoxy Substituent Enhances Heterolytic Reaction Pathways in Photosolvolysis

In a model system of 2-chloropropiophenones, the presence of a π-electron-donating methoxy substituent at the para-position enhanced the heterolytic product of nucleophilic substitution over phenyl-rearrangement products [1]. This class-level inference suggests that the methoxy group in 3-(4-Methoxyphenyl)propiophenone will similarly influence reaction pathways in photo-induced or nucleophilic substitution processes relative to unsubstituted propiophenone, where the heterolytic pathway is less favored.

Photosolvolysis Nucleophilic substitution Substituent effect

Physical Property Divergence: Density and Boiling Point vs. Unsubstituted Propiophenone

3-(4-Methoxyphenyl)propiophenone exhibits markedly higher density and boiling point compared to unsubstituted propiophenone due to the increased molecular weight and enhanced intermolecular interactions conferred by the 4-methoxyphenyl group [1]. These differences have practical implications for purification, storage, and reaction engineering.

Physical chemistry Thermodynamics Separation science

Purity Specification Alignment with Bulk Synthetic Intermediate Applications

Commercial vendors offer 3-(4-Methoxyphenyl)propiophenone with a minimum purity specification of 95% . In contrast, structurally related chalcone derivatives such as 4-Methoxychalcone are routinely supplied at purities exceeding 98% . The 95% purity tier is often economically advantageous for bulk intermediate applications where subsequent purification steps are already planned, whereas the higher purity grades command premium pricing for analytical or high-sensitivity uses.

Chemical procurement Purity specification Synthetic intermediate

Photoinitiator Utility Enabled by Electron-Donating Methoxy Substituent

3-(4-Methoxyphenyl)propiophenone is employed as a photoinitiator in UV-curable polymer systems, leveraging the electron-donating methoxy group to enhance UV absorption and facilitate radical generation upon irradiation . Patents covering propiophenone derivatives as photoinitiators explicitly claim structures containing 4-methoxyphenyl groups, indicating that this substitution pattern confers beneficial properties for photopolymerization efficiency [1]. While direct quantitative comparisons of photoinitiation rates are not available for this specific compound, class-level SAR indicates that methoxy-substituted propiophenones generally exhibit improved photoinitiating activity relative to unsubstituted analogs due to enhanced electron density on the carbonyl oxygen [1].

Photopolymerization Photoinitiator UV curing

High-Value Application Scenarios for 3-(4-Methoxyphenyl)propiophenone (CAS 1669-49-4) Based on Differentiating Evidence


Synthesis of Complex Pharmaceutical Intermediates Requiring Regioselective Methoxy Functionality

The 4-methoxyphenyl group at the β-position enables specific reactivity patterns in multi-step syntheses. The enhanced heterolytic pathway demonstrated in model propiophenone photosolvolysis [1] suggests that this compound can be employed as a building block where regioselective nucleophilic substitution or rearrangement is desired. Its 95% purity specification makes it cost-effective for bulk intermediate production, where subsequent purification is integrated into the synthetic route.

Formulation of UV-Curable Coatings and Adhesives

Due to its recognized use as a photoinitiator [1] and the established role of methoxy-substituted propiophenones in photopolymerization patents , 3-(4-Methoxyphenyl)propiophenone is suitable for UV-curable systems requiring efficient radical generation. The electron-donating methoxy group enhances UV absorption, potentially reducing initiator loading or improving cure speed compared to non-substituted ketones.

High-Temperature Organic Reactions and Distillation Processes

With a boiling point of 392°C [1], significantly higher than unsubstituted propiophenone (218°C) , this compound is well-suited for reactions conducted at elevated temperatures without premature volatilization. This property also dictates specialized distillation parameters for purification, making it a distinct choice for process chemists designing high-boiling reaction sequences.

Structure-Activity Relationship (SAR) Studies on Propiophenone Derivatives

The well-defined methoxy substitution at the para-position of the β-phenyl ring provides a clean model for investigating electronic and steric effects in propiophenone-based systems. Comparative studies with unsubstituted propiophenone [1] or ortho/meta isomers can elucidate the impact of substituent position on reactivity, as demonstrated in photosolvolysis studies .

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